molecular formula C9H8N2O2 B1388116 1-Methyl-7-azaindole-4-carboxylic acid CAS No. 1147753-38-5

1-Methyl-7-azaindole-4-carboxylic acid

Cat. No.: B1388116
CAS No.: 1147753-38-5
M. Wt: 176.17 g/mol
InChI Key: FDPGPKFADPMZLJ-UHFFFAOYSA-N
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Description

1-Methyl-7-azaindole-4-carboxylic acid (CAS: 1147753-38-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17–176.18 g/mol . It is characterized by a methyl group at the 1-position and a carboxylic acid substituent at the 4-position of the 7-azaindole scaffold. This compound is commercially available with purities exceeding 95% (up to 98%) and is utilized in pharmaceutical and chemical research, particularly as a building block for synthesizing bioactive molecules .

7-Azaindoles, including this derivative, are recognized as indole isosteres with enhanced metabolic stability and solubility due to their nitrogen-rich structure. Their synthesis often involves Sonogashira coupling of 3-halo-substituted-2-aminopyridines followed by cyclization under acidic conditions (e.g., trifluoroacetic acid/anhydride mixtures) .

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-3-6-7(9(12)13)2-4-10-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGPKFADPMZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653881
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147753-38-5
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation at N1 Position

  • Method : Treat 7-azaindole with methyl bromide in dry ether/DMF at 0°C.
    Example from CN105777748A:
    1. Dissolve 2-(tert-butoxycarbonyl-amino)-3-methylpyridine in ether.
    2. Add methyl bromide (5–9 eq) at 0°C, react for 4–6 hours.
    3. Quench with dilute HCl, neutralize with NH4OH, and recrystallize in ethanol.
    Yield: 80–85% for 1-methyl-7-azaindole.

C4 Carboxylation

  • Oxidation Route :
    • Reagents : KMnO4 or CrO3 in acidic conditions oxidizes C4-methyl to carboxylic acid.
    • Yield : ~70% for 4-carboxy derivatives.
  • Halogenation-Carbonylation :
    • Step 1 : Introduce Cl at C4 using POCl3 (80–100°C, 5 hours).

      Example from CN102746295A:
      4-Chloro-7-azaindole synthesized via POCl3 reaction (85.6% yield).

    • Step 2 : Replace Cl with COOH via Pd-catalyzed carbonylation.

Industrial-Scale Synthesis

Scalable methods prioritize cost efficiency and purity:

Method Conditions Yield Purity Source
Sonogashira Coupling Pd/Cu catalysts, aryl halides, alkynes 65–75% >95%
Fischer Cyclization HCl/AcOH reflux, phenylhydrazines 50–60% 90%

Critical Data Tables

Comparative Analysis of Key Methods

Parameter Hemetsberger-Knittel Madelung Sonogashira
Reaction Time 8–12 h 6–8 h 2–4 h
Scalability Moderate Low High
Typical Yield 55–60% 40–50% 70–75%
Purity ≥90% 85% ≥95%

Optimization Strategies

  • Purification : Recrystallization in ethanol improves purity to >98%.
  • Catalyst Systems : Pd(PPh3)4/CuI enhances coupling efficiency in Sonogashira reactions.
  • Solvent Choice : DMF/TMSCl minimizes side reactions during cyclization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-azaindole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azaindole derivatives.

Scientific Research Applications

Anti-Tumor Activity

One of the primary applications of 1-Methyl-7-azaindole-4-carboxylic acid is its potential as an anti-tumor agent . Research indicates that this compound exhibits properties that may inhibit tumor growth and proliferation. It has been studied for its effects on various cancer cell lines, showing promise in reducing cell viability and inducing apoptosis in malignant cells .

Drug Development

The compound serves as a valuable building block in drug synthesis, particularly for developing new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. Its unique structure allows for modifications that can enhance biological activity and selectivity towards specific targets .

Biological Probes

This compound is also utilized as a biological probe due to its ability to interact with biomolecules, facilitating studies on protein dynamics and interactions. This application is particularly relevant in understanding the mechanisms of action for various therapeutic agents .

Case Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal explored the anti-cancer effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell proliferation rates and increased apoptosis markers compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Synthesis of Novel Derivatives

Another research initiative focused on synthesizing novel derivatives of this compound to enhance its pharmacological profile. The derivatives were tested for their activity against various cancer types, with several showing improved efficacy and reduced side effects compared to existing treatments .

Mechanism of Action

The mechanism of action of 1-Methyl-7-azaindole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1-methyl-7-azaindole-4-carboxylic acid with three analogous compounds, focusing on structural features, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physicochemical Features
This compound C₉H₈N₂O₂ 176.17 Methyl (1), Carboxylic acid (4) High polarity due to COOH; moderate solubility in polar solvents
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 225.63 Chloro (7), Methyl (3), COOH (2) Increased lipophilicity (Cl substituent); lower solubility in water
4-Methoxy-7-azaindole-3-carboxylic acid C₉H₈N₂O₃ 192.17 Methoxy (4), COOH (3) Enhanced electron density (methoxy group); potential for hydrogen bonding
Variolin B (Natural 7-azaindole analog) C₁₄H₁₃N₅O 291.29 Complex pyrrolopyridine core High anticancer activity; marine-derived

Key Research Findings and Limitations

  • Synthetic Flexibility : The 7-azaindole core allows regioselective functionalization. For example, gold- or palladium-catalyzed reactions enable modifications at the 2-, 3-, or 4-positions, critical for tuning bioactivity .
  • Activity-Structure Relationships :
    • Methyl groups (e.g., at the 1-position) enhance lipophilicity, improving blood-brain barrier penetration compared to polar substituents like methoxy .
    • Carboxylic acid groups (as in this compound) improve solubility but may reduce oral bioavailability due to ionization at physiological pH .

Limitations : Direct comparative studies on this compound are scarce. Most data are extrapolated from structurally related 7-azaindoles. Further research is needed to elucidate its specific pharmacokinetic and pharmacodynamic profiles.

Biological Activity

1-Methyl-7-azaindole-4-carboxylic acid (CAS No. 1147753-38-5) is a heterocyclic compound belonging to the azaindole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The specific mechanism of action for this compound remains largely uncharacterized, but it is hypothesized to interact with various biological pathways similar to other azaindole derivatives.

Potential Targets

While the primary targets of this compound are not well-documented, azaindoles are known to modulate several biological processes, including:

  • Enzyme inhibition : Azaindoles can inhibit various kinases, which are crucial in cancer proliferation.
  • Receptor interaction : They may bind to specific receptors, influencing signal transduction pathways.

Biological Activity

The biological activity of this compound has been investigated in several studies, particularly focusing on its anticancer properties.

Anticancer Properties

Research indicates that derivatives of azaindoles exhibit promising anticancer activity. For instance:

  • Inhibition of Tumor Growth : Azaindole-based compounds have shown effectiveness against various cancer cell lines, including breast cancer and glioblastoma cells. The compound's structure allows it to interfere with cell cycle regulation and apoptosis pathways .

Case Studies

  • In vitro Studies : A study highlighted the efficacy of related azaindole compounds against Trypanosoma brucei, demonstrating that modifications at the 3 and 5 positions can retain potency while enhancing solubility and bioavailability .
  • Structure-Activity Relationships (SAR) : Research on structural modifications around the azaindole core revealed that certain substitutions significantly affect biological activity, emphasizing the importance of functional group positioning for optimal efficacy .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
1-Methyl-7-azaindoleLacks carboxylic acid; less polarLower anticancer activity
7-AzaindoleLacks methyl group; different reactivityInhibits PI3K, anti-cancer potential
1-MethylindoleIndole ring instead of azaindoleVaries in electronic properties
3,5-disubstituted 7-AzaindolesEnhanced potency against T. bruceiBroad anti-proliferative activity

Synthetic Routes and Applications

The synthesis of this compound typically involves cyclization methods such as Fischer indole synthesis or Sonogashira coupling reactions. These methods allow for scalable production suitable for research and potential therapeutic applications.

Applications in Drug Development

The compound is being explored for its potential use in drug development targeting specific enzymes or receptors involved in cancer progression. Its unique structural features may lead to novel therapeutic agents with improved efficacy and selectivity against tumor cells .

Q & A

How should researchers address unresolved questions (e.g., unexpected byproducts) in publications?

  • Methodological Answer :
  • Transparency : Detail anomalies in the “Discussion” section, proposing hypotheses (e.g., radical intermediates).
  • Future work : Suggest advanced techniques (e.g., EPR spectroscopy) to characterize transient species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-7-azaindole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-7-azaindole-4-carboxylic acid

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